Erypoegin H

Description

Contextualization of Erypoegin H within the Chemical Landscape of Natural Products

This compound is a member of the pterocarpan (B192222) class of natural products. nih.gov Pterocarpans are a major group of isoflavonoids, which are themselves a significant class of polyphenolic secondary metabolites found widely throughout the plant kingdom, particularly in the family Leguminosae (Fabaceae). bohrium.comnih.govwikipedia.org Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone, and pterocarpans are distinguished by a tetracyclic ring system described as a benzofuran-benzopyran structure. nih.gov

Many pterocarpans, including this compound, are classified as phytoalexins, which are antimicrobial compounds produced by plants in response to stress, such as microbial attack. nih.govbohrium.com The structural diversity within the pterocarpan family arises from the varied substitution patterns on the aromatic rings and the stereochemistry at the two chiral centers. This diversity leads to a broad spectrum of biological activities. bohrium.com

The general chemical landscape of natural products is vast, with compounds ranging from simple fatty acids to complex polycyclic ethers and alkaloids. Within this landscape, flavonoids and their derivatives represent a substantial and well-studied area due to their prevalence and diverse biological functions. Pterocarpans, as the second largest group of natural isoflavonoids, are a focal point of research for their potential applications in medicine and agriculture. bohrium.com

Historical Perspectives on the Discovery and Initial Academic Inquiry of this compound

This compound was first isolated from the roots of Erythrina poeppigiana, a tree belonging to the legume family. nih.govresearchgate.netresearchgate.net Initial academic inquiry into the chemical constituents of Erythrina species was driven by their use in traditional medicine. mdpi.comscialert.net Researchers investigating the bioactive compounds from these plants led to the discovery of a variety of flavonoids, including numerous pterocarpans.

A significant early study that brought this compound to the attention of the scientific community was research that evaluated the antibacterial properties of flavonoids isolated from Erythrina poeppigiana against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In this research, this compound demonstrated strong antibacterial activity, which spurred further interest in its chemical and biological properties. nih.gov This initial finding positioned this compound as a promising natural product for further investigation in the context of antibiotic-resistant bacteria.

Contemporary Significance of this compound as a Research Focus in Chemical Synthesis and Biological Investigation

The contemporary significance of this compound lies primarily in its potent biological activity and its challenging chemical structure, which makes it an attractive target for total synthesis. The rise of antibiotic-resistant bacteria, such as MRSA and vancomycin-resistant enterococci, has created an urgent need for new antimicrobial agents. mpg.de this compound has shown considerable activity against these challenging pathogens, making it a valuable lead compound in the search for new antibiotics. mpg.denih.gov

The total synthesis of this compound has been a significant focus of research in organic chemistry. A concise route to this pterocarpene derivative was successfully developed, with a key step involving a PtCl₂-catalyzed carboalkoxylation reaction of an alkyne. mpg.denih.gov The successful synthesis not only confirms the structure of the natural product but also provides a pathway for the creation of analogues. mpg.de These synthetic analogues can be used to probe the structure-activity relationship of this compound, potentially leading to the development of derivatives with enhanced potency or improved pharmacological properties. The total synthesis of natural products like this compound is a testament to the advancement of modern synthetic methodologies. rsc.org

Further biological investigations continue to explore the full potential of this compound and related pterocarpans. Research has expanded to include studies on its activity against other pathogens and its potential in other therapeutic areas, such as anticancer research, a field where other pterocarpans have shown promise. nih.govmedchemexpress.com

Data Tables

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 mg/L | nih.gov |

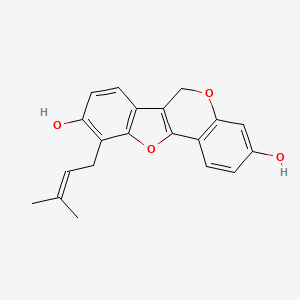

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C20H18O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,21-22H,5,10H2,1-2H3 |

InChI Key |

JIYPLIGVCANHTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=CC(=C4)O)O)C |

Synonyms |

erypoegin H |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Advanced Structural Elucidation of Erypoegin H

Botanical Sources and Distribution of Erypoegin H within the Erythrina Genus

This compound is a naturally occurring compound found within the Erythrina genus, a group of plants belonging to the Fabaceae family. nih.gov This genus is widely distributed across tropical and subtropical regions of the world. researchgate.net Specifically, this compound has been identified in Erythrina poeppigiana. researchgate.netplantaedb.com This species, also known as the mountain immortelle, is native to northern and western South America but has been introduced to other tropical areas in Central America, the Caribbean, Africa, and Asia. plantaedb.com

The Erythrina genus is renowned for being a rich source of flavonoids and other non-alkaloidal constituents. researchgate.netscispace.com These plants have a long history of use in traditional medicine. banglajol.infonih.gov The presence of compounds like this compound is a result of the plant's defense mechanisms against pathogens. nih.gov

| Botanical Source Information for this compound | |

| Genus | Erythrina |

| Family | Fabaceae |

| Species | Erythrina poeppigiana |

| Geographic Distribution of Genus | Tropical and subtropical regions worldwide researchgate.net |

| Specific Location of E. poeppigiana | Native to northern and western South America; introduced elsewhere plantaedb.com |

Methodological Approaches for the Isolation and Purification of this compound from Biological Matrices

The journey to obtaining pure this compound from its natural botanical source involves a multi-step process of extraction and purification. The general workflow begins with the collection and processing of the plant material, typically the roots of Erythrina poeppigiana. researchgate.net

The initial step is often an extraction using a solvent, such as methanol, to draw out a wide range of chemical constituents from the plant matrix. researchgate.net This crude extract is a complex mixture containing this compound along with numerous other compounds.

To isolate this compound from this mixture, chromatographic techniques are employed. Column chromatography is a fundamental method used for the separation of compounds based on their differential adsorption to a stationary phase. researchgate.net Further purification is often achieved using more advanced and precise techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net HPLC utilizes high pressure to pass the solvent through the column, leading to a more efficient and higher resolution separation of the components.

Advanced Spectroscopic and Chiroptical Techniques for Stereochemical Assignment and Absolute Configuration of this compound

Determining the exact three-dimensional arrangement of atoms in a molecule like this compound, known as its stereochemistry and absolute configuration, requires the use of sophisticated analytical methods.

Spectroscopic Techniques for Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the structure of organic molecules. researchgate.net Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HMBC, HMQC) NMR experiments provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule. researchgate.net This data is crucial for piecing together the foundational structure of this compound.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and elemental composition of this compound. embrapa.br Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting pieces. nih.gov

Chiroptical Techniques for Stereochemical Assignment:

Since this compound is a chiral molecule, meaning it has a non-superimposable mirror image, determining its absolute configuration is essential. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are vital for this purpose. purechemistry.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. purechemistry.orgnih.gov The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), to determine the absolute configuration. purechemistry.orgmdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. This technique, along with CD, provides critical information about the stereochemistry of the molecule. mdpi.com

In cases where crystallization is possible, X-ray crystallography offers a direct and unambiguous method for determining the absolute configuration of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. purechemistry.orgmdpi.comresearchgate.net

Biosynthetic Pathways and Chemoenzymatic Studies of Erypoegin H

Proposed Biosynthetic Origins of Erypoegin H within Isoflavonoid (B1168493) Metabolism

The biosynthesis of this compound is intricately woven into the broader isoflavonoid pathway, which itself originates from the general phenylpropanoid pathway. The proposed biosynthetic route commences with the amino acid L-phenylalanine. nih.govfrontiersin.org

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL)

Cinnamate-4-hydroxylase (C4H)

4-coumarate:CoA ligase (4CL) frontiersin.org

The 4-coumaroyl-CoA molecule then enters the flavonoid/isoflavonoid branch pathway. Here, it undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) , to form a chalcone intermediate. mdpi.comencyclopedia.pub In many leguminous plants, chalcone reductase (CHR) acts in concert with CHS to produce a 6'-deoxychalcone. mdpi.com

A pivotal step in the formation of all isoflavonoids is the aryl migration reaction, which converts a flavanone (B1672756) intermediate (formed from the chalcone by chalcone isomerase (CHI) ) into a 2-hydroxyisoflavanone. This reaction is catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450 enzyme. nih.govresearchgate.netoup.com Subsequent dehydration, mediated by 2-hydroxyisoflavanone dehydratase (HID) , yields the core isoflavone scaffold. nih.govfrontiersin.org

For this compound, the specific isoflavone precursor is likely to be daidzein (B1669772) or a closely related derivative. The structure of this compound, featuring a 3,9-dihydroxy-pterocarpene core and a prenyl group at C-10, suggests a series of subsequent modifications to the initial isoflavone skeleton. These modifications are believed to include hydroxylation, reduction, cyclization to form the pterocarpan (B192222) ring system, prenylation, and finally, dehydration to create the characteristic double bond of a pterocarpene. The presence of a prenyl group points towards the involvement of a prenyltransferase enzyme. nih.govnih.gov

Identification and Characterization of Key Enzymatic Transformations in the Biosynthetic Cascade

While the complete enzymatic sequence leading to this compound has not been fully elucidated in Erythrina poeppigiana, the key transformations can be inferred from studies on the biosynthesis of other pterocarpans. biorxiv.orgnih.gov

Key Enzymatic Steps in Pterocarpan Biosynthesis:

| Enzymatic Transformation | Enzyme Class | Function |

| Isoflavone synthesis | Isoflavone synthase (IFS) | Catalyzes the 1,2-aryl migration to form the isoflavonoid skeleton. researchgate.net |

| Reduction of Isoflavone | Isoflavone reductase (IFR) | Reduces the double bond in the C-ring of the isoflavone. biorxiv.org |

| Hydroxylation | Cytochrome P450 monooxygenases | Introduce hydroxyl groups at specific positions on the isoflavonoid ring. |

| Pterocarpan Ring Closure | Pterocarpan synthase (PTS) | Catalyzes the final cyclization to form the tetracyclic pterocarpan core. nih.govenzyme-database.org |

| Prenylation | Prenyltransferase (PT) | Transfers a dimethylallyl pyrophosphate (DMAPP) group to the isoflavonoid scaffold. nih.gov |

| Dehydration | Dehydratase | Forms the double bond in the pterocarpene structure. |

The formation of the pterocarpan skeleton is a critical phase. Following the initial reduction of the isoflavone, further reductions and hydroxylations yield a 2'-hydroxyisoflavan intermediate. biorxiv.org The crucial ring closure is then catalyzed by pterocarpan synthase (PTS) , an enzyme that has been identified as a dirigent protein, which controls the stereochemistry of the product. nih.govnih.gov

The addition of the prenyl group at the C-10 position of the pterocarpan precursor of this compound is catalyzed by a specific prenyltransferase . These enzymes utilize prenyl donors like dimethylallyl pyrophosphate (DMAPP) and exhibit regioselectivity, attaching the prenyl group to a specific carbon atom of the acceptor molecule. nih.gov The final step in the formation of this compound is a dehydration reaction that introduces the 6a,11a-double bond, converting the pterocarpan to a pterocarpene.

Biocatalytic and Chemoenzymatic Approaches Towards this compound Production and Derivatization

The synthesis of complex natural products like this compound can be challenging and expensive using purely chemical methods. mpg.de Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising alternative for sustainable production and the creation of novel derivatives. nih.govnih.gov

Potential Biocatalytic and Chemoenzymatic Strategies:

| Approach | Description | Potential Application for this compound |

| Whole-Cell Biotransformation | Utilizes engineered microorganisms (e.g., E. coli, Saccharomyces cerevisiae) that express one or more enzymes from the biosynthetic pathway. | An engineered microbe could be fed a readily available isoflavone precursor, which it would then convert to a key intermediate or to this compound itself. nih.gov |

| In Vitro Enzyme Cascades | A series of purified enzymes are used sequentially in a one-pot reaction to synthesize the target molecule from a simple precursor. | This allows for precise control over the reaction conditions at each step, potentially leading to higher yields and purity. |

| Precursor-Directed Biosynthesis | Modified or unnatural precursors are fed to a wild-type or engineered organism, which may incorporate them into novel derivatives. | Feeding halogenated or otherwise modified isoflavones to Erythrina cell cultures or engineered microbes could lead to new this compound analogs with potentially enhanced biological activities. |

| Late-Stage Functionalization | Enzymes are used to selectively modify a complex molecule, such as the this compound scaffold, in the final stages of a synthesis. | Enzymes like hydroxylases or glycosyltransferases could be used to create a library of this compound derivatives for structure-activity relationship studies. symeres.com |

The total synthesis of this compound has been accomplished through chemical methods, which provides a basis for developing chemoenzymatic routes. rsc.orgthieme-connect.com For instance, a key benzofuran (B130515) intermediate could be synthesized chemically, and then enzymes could be employed for the stereoselective cyclization and prenylation steps. The use of biocatalysts can reduce the need for protecting groups and harsh reagents, leading to greener and more efficient synthetic processes. mdpi.comresearchgate.net As more enzymes from the isoflavonoid and pterocarpan pathways are discovered and characterized, the toolkit for the chemoenzymatic synthesis of this compound and its derivatives will continue to expand. nih.gov

Advanced Research Methodologies and Computational Approaches in Erypoegin H Research

In Vitro Biological Models for Mechanistic Elucidation

In vitro studies have been central to understanding the biological activities of Erypoegin H, particularly its antibacterial properties. Cell-based functional assays are primary tools for these investigations.

A key research finding is the potent activity of this compound against various strains of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govresearchgate.netnih.gov Minimum Inhibitory Concentration (MIC) assays are routinely employed to quantify this antibacterial efficacy. These assays determine the lowest concentration of a substance that prevents visible growth of a microorganism. This compound has demonstrated a strong MIC of 12.5 µg/mL against MRSA. mdpi.comnih.govresearchgate.net In one study, its activity was evaluated against 13 different strains of MRSA, where it consistently showed significant antibacterial effects. nih.gov

The proposed antibacterial mechanisms for flavonoids from the Erythrina genus, to which this compound belongs, include the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of energy metabolism. researchgate.net While the specific mechanism of this compound is a subject of ongoing research, these established pathways for related compounds provide a framework for its investigation.

Table 1: In Vitro Antibacterial Activity of this compound

| Microorganism | Assay Type | Finding |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | Strong activity with a MIC of 12.5 µg/mL. mdpi.comnih.govresearchgate.netnih.gov |

| Gram-positive bacteria | General antibacterial screening | Exhibits a broad spectrum of activity. rsc.org |

| Vancomycin-resistant enterococci | General antibacterial screening | Shows significant and uniform activity. rsc.org |

High-Throughput Screening and Phenotypic Profiling Methodologies

High-throughput screening (HTS) methodologies, while not extensively detailed in the available literature specifically for this compound, are a logical extension of the initial antibacterial discoveries. HTS allows for the rapid assessment of large numbers of compounds against specific targets or cellular phenotypes. In the context of this compound, HTS could be employed to screen libraries of its synthetic analogs against a wide panel of bacterial strains or to identify other potential biological targets.

Phenotypic profiling, which assesses the effects of a compound on the observable characteristics of a cell or organism, is implicitly part of the antibacterial assays conducted on this compound. The inhibition of bacterial growth is a primary phenotypic endpoint. Further phenotypic profiling could involve more detailed analyses of its effects on bacterial morphology, biofilm formation, or other virulence factors. This approach would provide a more comprehensive understanding of its antibacterial action beyond simple growth inhibition.

Computational Chemistry and In Silico Modeling Techniques

Computational methods have become indispensable in modern drug discovery and are being applied to study compounds like this compound. These techniques offer insights into molecular interactions and can predict biological activity, guiding further experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and other flavonoids from the Erythrina genus, molecular docking has been used to investigate their potential as inhibitors of bacterial enzymes. mdpi.comnih.gov

One notable study performed a structure-based virtual screening of 378 flavonoids from the Erythrina genus, including this compound, against the ATPase domain of E. coli DNA gyrase B, a validated target for antibiotics. mdpi.comnih.gov The results of such docking studies are often expressed as a binding energy, with more negative values indicating a stronger predicted affinity. mdpi.com While the specific binding energy for this compound in this study is part of a larger dataset, the research identified 49 flavonoids with a lower binding affinity than the co-crystal ligand, suggesting their potential as inhibitors. mdpi.comnih.gov

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking by simulating the movement of the ligand-target complex over time. This provides insights into the stability of the binding pose and the key interactions that maintain the complex. researchgate.net

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov This method was instrumental in a study that screened 378 flavonoids from the genus Erythrina for their potential to inhibit the ATPase domain of bacterial DNA gyrase B. mdpi.comnih.gov This large-scale in silico screening allows for the prioritization of compounds for further experimental testing. mdpi.comnih.gov The identification of this compound as a potent antibacterial agent likely stemmed from or was supported by such screening efforts, which help to narrow down the vast chemical space of natural products to a manageable number of promising candidates. rsc.org

Quantum mechanical (QM) calculations provide a highly detailed level of theory to study chemical reactions and molecular properties. In the context of this compound, QM calculations, often in the form of Density Functional Theory (DFT), can be used to analyze potential reaction pathways for its synthesis or metabolism. researchgate.net For instance, a total synthesis of this compound was achieved using a PtCl2-catalyzed cycloisomerization reaction, and QM calculations could be employed to understand the mechanism of this key step. mpg.deepdf.pub These calculations can elucidate the electronic structure of reactants, transition states, and products, providing a deeper understanding of the reaction energetics and selectivity. mpg.de While specific QM studies focused solely on this compound's reaction pathways are not extensively documented, the application of these methods to similar catalytic systems is well-established. researchgate.netmpg.de

Future Perspectives and Emerging Directions in Erypoegin H Research

Innovations in Synthetic Methodologies for Complex Natural Product Scaffolds

The intricate and rigid tetracyclic framework of pterocarpenes like Erypoegin H presents a considerable challenge to synthetic chemists. However, recent advancements in synthetic methodologies are paving the way for more efficient and versatile routes to this and other complex natural product scaffolds.

Historically, the total synthesis of pterocarpans has relied on multi-step sequences. A key innovation in the synthesis of this compound was the use of a PtCl2-catalyzed cycloisomerization reaction. nih.govjst.go.jp Looking forward, the field is moving towards even more sophisticated and atom-economical approaches. Metal-catalyzed transformations, in general, are proving to be powerful tools. For instance, intramolecular Heck reactions have been successfully employed to construct the pterocarpene skeleton. google.com Gold-catalyzed annulation of aldehydes and alkynes represents another promising strategy for accessing the core pterocarpan (B192222) structure. google.com

Furthermore, the development of one-pot transformations is a significant leap forward. Asymmetric one-pot transformations, for example, have been utilized to convert isoflavones into pterocarpans with high enantioselectivity, a crucial aspect for biological activity. nih.gov This approach not only simplifies the synthetic process but also allows for the stereocontrolled synthesis of complex molecules. Another innovative strategy involves the rearrangement of 2-hydroxychalcones to selectively synthesize different benzofuran (B130515) isomers, which are key precursors for pterocarpenes. rsc.org

These innovative synthetic methods are not only crucial for producing sufficient quantities of this compound for further biological evaluation but also for generating a diverse library of analogues. By systematically modifying the this compound scaffold, researchers can probe structure-activity relationships and potentially develop derivatives with enhanced potency or novel biological activities.

Advances in Biosynthetic Engineering and Sustainable Production of this compound

The natural abundance of this compound in its plant source, Erythrina poeppigiana, is often low, making extraction a challenging and unsustainable method for large-scale production. frontiersin.org Consequently, significant research efforts are being directed towards biosynthetic engineering to develop sustainable and scalable production platforms.

The biosynthetic pathway of pterocarpans, including the likely pathway to this compound, originates from the general phenylpropanoid pathway. encyclopedia.pub Key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase are involved in the formation of the isoflavonoid (B1168493) core. encyclopedia.pubgenome.jp Subsequent modifications, including prenylation, are crucial for the final structure of this compound. mdpi.com

Metabolic engineering and synthetic biology offer powerful tools to harness and optimize these biosynthetic pathways in microbial hosts. nih.gov Organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli are being engineered to function as "cell factories" for the production of flavonoids and pterocarpans. nih.govfrontiersin.org This involves introducing the necessary plant genes into the microbes and optimizing their metabolic pathways to enhance the yield of the desired compound. nih.gov For instance, researchers have successfully engineered S. cerevisiae to produce medicarpin, a related pterocarpan, by introducing key biosynthetic genes. nih.gov

Future research in this area will likely focus on:

Identifying and characterizing all the specific enzymes involved in the this compound biosynthetic pathway in Erythrina poeppigiana.

Optimizing the expression and activity of these enzymes in microbial hosts.

Enhancing the supply of precursor molecules within the engineered microbes to drive the pathway towards this compound production.

These advancements hold the promise of a sustainable and cost-effective supply of this compound, which is essential for its development as a potential therapeutic agent.

Exploration of Novel Biological Targets and Undiscovered Molecular Interactions

While this compound is known for its antibacterial properties, the broader family of pterocarpans exhibits a wide range of biological activities, suggesting that this compound may have additional, as-yet-undiscovered therapeutic potential. bohrium.comresearchgate.net The exploration of these novel biological targets and molecular interactions is a key future direction.

Pterocarpans have been reported to possess antifungal, anticancer, anti-inflammatory, and even neuroprotective properties. mdpi.comfrontiersin.orgbohrium.comresearchgate.net For example, some pterocarpans have shown antiproliferative activity against various cancer cell lines, including neuroblastoma. mdpi.com A related compound from Erythrina poeppigiana, (S)-Erypoegin K, has been identified as a novel inhibitor of topoisomerase IIα, a validated target for cancer therapy. researchgate.netnih.gov This finding strongly suggests that this compound and its analogues could also have anticancer potential.

To uncover these novel targets, researchers are increasingly employing computational approaches like molecular docking. rjptonline.orgresearchgate.net These methods allow for the virtual screening of large libraries of compounds against known protein targets, predicting their binding affinity and potential inhibitory activity. rjptonline.org Molecular docking studies on other flavonoids from the Erythrina genus have explored their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease, and as modulators of the ACE2 receptor, a key protein in COVID-19 infection. nih.govnih.gov Such in silico approaches can guide experimental studies to validate these predicted interactions for this compound.

Future research will likely involve:

Broad-spectrum biological screening of this compound against a wide range of disease models and cellular targets.

Molecular docking and virtual screening to identify potential protein targets.

Target deconvolution studies to identify the specific molecular targets responsible for any observed biological activity.

Investigation of structure-activity relationships by testing synthetic analogues of this compound to understand how specific structural features contribute to its biological effects.

The discovery of novel biological targets for this compound could significantly expand its therapeutic applications beyond its current known antibacterial activity.

Integration of Multi-Omics and Systems Biology Approaches in Chemical Biology Research

The complexity of biological systems requires a holistic approach to understand the multifaceted actions of natural products like this compound. The integration of multi-omics and systems biology is a powerful strategy to unravel the intricate network of interactions between a compound and the biological system. nih.gov

Multi-omics approaches involve the comprehensive analysis of different types of biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.netnih.gov By combining these datasets, researchers can gain a systems-level understanding of how a compound affects cellular processes. For instance, a multi-omics study on flavonoid biosynthesis in tea plants identified key genes and proteins associated with the accumulation of these compounds. nih.gov

In the context of this compound research, these approaches can be applied to:

Elucidate the complete biosynthetic pathway of this compound in Erythrina poeppigiana by correlating gene expression with metabolite profiles. frontiersin.org

Identify the molecular targets and mechanisms of action of this compound by analyzing the global changes in gene, protein, and metabolite levels in cells treated with the compound.

Discover novel bioactive compounds from Erythrina species by integrating metabolomics data with bioactivity screening. frontiersin.org

Construct regulatory networks to understand how the biosynthesis of flavonoids and other metabolites is controlled in the plant. sciengine.comoup.com

Systems biology then takes this multi-omics data to build computational models of biological processes. These models can be used to simulate the effects of compounds like this compound and to predict potential drug targets and off-target effects.

The integration of multi-omics and systems biology represents a paradigm shift in natural product research, moving from a single-target to a network-based understanding of drug action. This approach will be instrumental in fully characterizing the biological activities of this compound and accelerating its journey from a promising natural product to a potential therapeutic agent.

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets via network analysis (Cytoscape). Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed biological processes. Validate hub nodes (e.g., kinases) using siRNA knockdowns in relevant assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.